molecular formula C17H17N3O2 B3861135 2,4,6-trimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide

2,4,6-trimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide

Cat. No.: B3861135
M. Wt: 295.34 g/mol
InChI Key: DMYWEMQFGRYIGH-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide is an organic compound that belongs to the benzimidazole family This compound is characterized by its unique structure, which includes a benzimidazole ring fused with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with 2-oxo-1,3-dihydrobenzimidazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

2,4,6-trimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4,6-trimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole ring is known to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trimethyl-1,3,5-triazine
  • 2,4,6-trimethyl-1,3-benzenediamine
  • 2,4,6-trimethylboroxine

Uniqueness

Compared to similar compounds, 2,4,6-trimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide is unique due to its specific structure that combines a benzimidazole ring with a benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2,4,6-trimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-9-6-10(2)15(11(3)7-9)16(21)18-12-4-5-13-14(8-12)20-17(22)19-13/h4-8H,1-3H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMYWEMQFGRYIGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC2=CC3=C(C=C2)NC(=O)N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,4,6-trimethyl-N-(2-oxo-1,3-dihydrobenzimidazol-5-yl)benzamide

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